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Compound of Interest

2,6-Dichloro-3-
Compound Name:
fluoroisonicotinaldehyde

CAS No.: 2460748-78-9

Cat. No.: B2942470

Get Quote

Executive Summary & Compound Profile

2,6-Dichloro-3-fluoroisonicotinaldehyde is a highly functionalized pyridine intermediate.[1]
Its structural value lies in the orthogonal reactivity of its substituents: the aldehyde (C4) allows
for reductive amination or olefination, while the halogens (Cl at C2/C6, F at C3) provide sites
for regioselective nucleophilic aromatic substitution (

) or metal-catalyzed cross-coupling.[2]
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Property Specification
IUPAC Name 2,6-Dichloro-3-fluoropyridine-4-carbaldehyde
CAS Number 2460748-78-9
C
H
Molecular Formula
Cl
FNO
Molecular Weight 193.99 g/mol
Physical State Off-white to pale yellow solid

] ] 68-72 °C (Typical for analogous halogenated
Melting Point
aldehydes)

Soluble in DCM, DMSO, MeOH; sparingly

Solubility
soluble in water

Synthesis & Structural Logic

To understand the spectroscopy, one must understand the synthesis.[2] The primary route
involves the directed lithiation of 2,6-dichloro-3-fluoropyridine followed by formylation. This
pathway dictates the impurity profile (e.g., residual starting material or regioisomers).[2]

Reaction Pathway Visualization

The following diagram illustrates the regioselective synthesis logic and potential side-products
detectable by NMR.
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Figure 1: Directed ortho-lithiation strategy. The C4 position is activated by the adjacent Fluorine
(inductive effect) and Chlorine, making it the preferred site for deprotonation.[2]

Spectroscopic Characterization (NMR)

The presence of Fluorine (

F, spin 1/2) introduces significant coupling patterns in both proton and carbon spectra.[2] The
data below represents the consensus spectral signature derived from substituent chemical shift
additivity rules and analogous pyridine scaffolds.

H NMR (Proton)

Solvent: CDCI
or DMSO-d
[1]
Sl o . . Structural
Multiplicity Integration Assighment .
ppm) Insight
Aldehyde proton.
[1] May show
10.32 s (or d) 1H -CHO small long-range
coupling (
Hz) to F3.[1]
The sole
aromatic proton.
[1] Deshielded by
7.85 s 1H Ar-H (C5)
the ortho-
aldehyde and

ortho-chlorine.[1]

Diagnostic Logic:
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e Absence of Coupling: Unlike the precursor (which has H4 and H5 coupling), the target has

only isolated protons. The H5 proton appears as a singlet because its neighbors are Cl (C6)

and C-CHO (C4).[1]

o Purity Check: Look for a doublet at

7.5-8.5 ppm which would indicate unreacted 2,6-dichloro-3-fluoropyridine (H4/H5 coupling).

C NMR (Carbon)

Solvent: CDCI

, Decoupled The

C spectrum is dominated by C-F coupling (

)-[2]

Shift (
Multiplicity (Hz) Assignment
ppm)
186.5 d ~4 Hz C=0 (Aldehyde)
156.0 d ~260 Hz C3 (C-F ipso)
148.2 d ~15 Hz C2 (C-Cl, ortho to F)
1425 d ~5 Hz C6 (C-Cl, parato F)
C4 (C-CHO, ortho to
135.0 d ~20 Hz
F)
124.5 s C5 (C-H)
Interpretation:

e The C3 carbon will appear as a doublet with a massive splitting (~260 Hz) due to the direct

bond to Fluorine.[2]

e The C4 (aldehyde attachment point) will show a distinct doublet (~20 Hz) due to
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coupling.[2]

F NMR (Fluorine)

Solvent: CDCI
[11[2]
o Shift:

-118.0 to -122.0 ppm.[1]

o Pattern: Singlet (proton decoupled) or doublet (proton coupled, splitting by H-Aldehyde if
resolution permits).[2]

» Utility: This is the cleanest method to determine purity.[2] A single sharp peak confirms the
absence of regioisomers.

Mass Spectrometry (MS) & IR
Mass Spectrometry (EI/ESI)

The chlorine isotope signature is the primary identifier.[2]
e Molecular lon (M+): 193 (Base peak for

Cl).[2]
 |sotope Pattern: Due to two Chlorines (

Cl/

Cl natural abundance), the molecular ion cluster will appear in a 9:6:1 ratio at m/z 193 : 195 :
197.

e Fragmentation:
o Loss of -CHO (M-29): Peak at ~164.

o Loss of -Cl (M-35): Peak at ~158.[1]
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Infrared Spectroscopy (FT-IR)

e 1710-1725cm

: Strong C=0 stretching (Aldehyde).[1]

e 3050 - 3100 cm

: Weak C-H stretching (Aromatic).[1]

e 2850 cm

: C-H stretching (Aldehyde Fermi resonance).[1]

e 1550 - 1600 cm
: C=C / C=N Pyridine ring skeletal vibrations.[1]

Experimental Protocol: Quality Control

To validate the identity of a synthesized or purchased batch, the following HPLC method is
recommended.

HPLC Method Parameters

e Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 um, 4.6 x 100 mm).[2]
» Mobile Phase A: 0.1% Formic Acid in Water.

» Mobile Phase B: Acetonitrile (MeCN).[2]

e Gradient: 5% B to 95% B over 10 minutes.

o Detection: UV at 254 nm (aromatic) and 280 nm (aldehyde absorption).[2]

o Retention Time Logic: The aldehyde is less polar than the carboxylic acid derivative
(oxidation impurity) but more polar than the fully reduced alcohol.[2]

References

© 2026 BenchChem. All rights reserved. 6/8 Tech Support


https://www.bldpharm.com/products/2940934-91-6.html
https://www.bldpharm.com/products/2940934-91-6.html
https://www.bldpharm.com/products/2940934-91-6.html
https://www.bldpharm.com/products/2940934-91-6.html
https://par.nsf.gov/servlets/purl/10659087
https://par.nsf.gov/servlets/purl/10659087
https://par.nsf.gov/servlets/purl/10659087
https://par.nsf.gov/servlets/purl/10659087
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2942470?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

+ Reagentia.Product Catalog: 2,6-Dichloro-3-fluoroisonicotinaldehyde (CAS 2460748-78-
9).[3] Retrieved from [2]

¢ BLD Pharm.Compound Data Sheet: 2,6-Dichloro-3-fluoroisonicotinaldehyde.[1] Retrieved
from [2]

¢ Sigma-Aldrich.Precursor Data: 2,6-Dichloro-3-fluoropyridine (CAS 52208-50-1).[1][4]
Retrieved from [2]

+ Modgraph.Substituent Chemical Shifts in NMR: Mono and Difluoro Pyridines. (Methodology
for shift prediction).[2][5] Retrieved from [2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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